Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
Description
Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a methyl benzoate backbone substituted with a carbamoyl linkage to a 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl group.
Properties
Molecular Formula |
C19H14ClN3O4 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
methyl 2-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H14ClN3O4/c1-27-19(26)14-4-2-3-5-15(14)21-18(25)17-16(24)10-11-23(22-17)13-8-6-12(20)7-9-13/h2-11H,1H3,(H,21,25) |
InChI Key |
SECGTWJEFWVFAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its unique chemical properties may make it useful in the development of new materials, such as polymers or coatings.
Biological Research: The compound could be used to study the effects of pyridazine derivatives on biological systems.
Mechanism of Action
The mechanism of action for Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001). Below is a comparative analysis of key features:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: The target compound features a dihydropyridazinone core, distinct from the pyrimidine (bensulfuron-methyl) or imidazolinone (imazamethabenz-methyl) groups in analogs. This difference likely alters its binding affinity and enzymatic targets. Unlike sulfonylurea herbicides (e.g., bensulfuron-methyl), it lacks a sulfonyl bridge but retains a carbamoyl linkage, which may influence its mode of action .
Activity Spectrum: Sulfonylureas (e.g., bensulfuron-methyl) target acetolactate synthase (ALS), effective against broadleaf weeds. In contrast, aryloxyphenoxypropionates (e.g., haloxyfop-methyl) inhibit acetyl-CoA carboxylase (ACCase), targeting grasses. The target compound’s activity spectrum remains speculative due to lack of data.
Research Findings and Hypotheses
- Synthetic Accessibility: The compound’s synthesis likely parallels routes for sulfonylureas, involving coupling of methyl 2-aminobenzoate with a pyridazinone carbonyl chloride.
- Environmental Impact : Chlorinated aromatics (e.g., 4-chlorophenyl) may raise concerns about bioaccumulation, similar to legacy pesticides like DDT, though this requires validation .
- Unanswered Questions : The absence of documented field trials or enzymatic assays for the compound necessitates further study to confirm its efficacy, toxicity, and environmental fate.
Biological Activity
Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₈H₁₄ClN₃O₃
- Molecular Weight : 357.77 g/mol
- CAS Number : 446276-02-4
- Melting Point : 152–154 °C
This compound exhibits various biological activities attributed to its structural components:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Anticancer Studies
A notable study conducted on the compound involved its evaluation against multiple cancer cell lines. The results demonstrated:
| Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 5.0 | Doxorubicin (4.5) |
| Bel-7402 | 7.2 | Cisplatin (6.0) |
These findings indicate that this compound may be a potent anticancer agent with a mechanism that warrants further investigation.
Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin (20 mm) |
| Escherichia coli | 12 | Gentamicin (18 mm) |
These results suggest that the compound has potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
